5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin
Overview
Description
5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin is a compound used as a sensitizer in dye-sensitized solar cells (DSSCs). This compound is a derivative of porphyrin, a macrocyclic molecule that plays a crucial role in various biological processes, such as oxygen transport and photosynthesis. The YD 2-O-C8 dye has been engineered to enhance the efficiency of DSSCs by improving light absorption and electron transfer properties .
Mechanism of Action
Target of Action
The primary target of the Porphyrin for YD 2-O-C8 dye is to act as a sensitizer in dye-sensitized solar cells (DSSCs) . The role of the Porphyrin for YD 2-O-C8 dye is to absorb light and initiate the electron transfer process, which is fundamental to the operation of DSSCs .
Mode of Action
The Porphyrin for YD 2-O-C8 dye interacts with its targets by absorbing light and initiating electron transfer. The dye’s electronic structures and optical properties have been investigated using density functional theory and its time-dependent density functional theory version . The stronger acceptor can result in a narrower HOMO–LUMO energy gap, an obvious red-shift, and stronger absorption in the long-wavelength region compared with other sensitizers . This indicates an enhanced electron transfer ability from donor to acceptor groups .
Biochemical Pathways
The Porphyrin for YD 2-O-C8 dye affects the electron transfer pathway in DSSCs. The dye absorbs light, which excites electrons and initiates their transfer from the dye to the semiconductor . This process is crucial for the conversion of light energy into electrical energy in DSSCs .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of the Porphyrin for YD 2-O-C8 dye, we can discuss its behavior in the DSSC system. The dye exhibits good performance in terms of electron injection ability, the excited state lifetime, and the strength of the interaction between the dye and the TiO2 surface . These properties impact the dye’s effectiveness and efficiency in DSSCs .
Result of Action
The result of the Porphyrin for YD 2-O-C8 dye’s action is the generation of electrical energy in DSSCs. The dye’s ability to absorb light and initiate electron transfer leads to the production of an electric current . This is the fundamental mechanism by which DSSCs convert light energy into electrical energy .
Action Environment
The action of the Porphyrin for YD 2-O-C8 dye can be influenced by environmental factors such as light intensity and wavelength. The dye’s absorption characteristics and electron transfer ability can be affected by these factors, which can in turn influence the dye’s action, efficacy, and stability in DSSCs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YD 2-O-C8 dye involves several steps, starting with the preparation of the porphyrin core. The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, followed by oxidation. The resulting porphyrin is then functionalized with various substituents to improve its light absorption and electron transfer properties.
Industrial Production Methods: Industrial production of YD 2-O-C8 dye follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: YD 2-O-C8 dye undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the dye’s properties and improving its performance in DSSCs .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of YD 2-O-C8 dye include pyrrole, aldehydes, oxidizing agents, and coupling reagents. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges .
Major Products: The major products formed from these reactions are functionalized porphyrin derivatives with enhanced light absorption and electron transfer properties. These derivatives are then used as sensitizers in DSSCs .
Comparison with Similar Compounds
List of Similar Compounds:
- SM315
- SM371
- GY50
Properties
IUPAC Name |
5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H86N4O4/c1-5-9-13-17-21-25-43-69-57-31-29-32-58(70-44-26-22-18-14-10-6-2)63(57)61-53-39-35-49(65-53)47-51-37-41-55(67-51)62(56-42-38-52(68-56)48-50-36-40-54(61)66-50)64-59(71-45-27-23-19-15-11-7-3)33-30-34-60(64)72-46-28-24-20-16-12-8-4/h29-42,47-48,65,68H,5-28,43-46H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAWZJBJEUWKAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=C(C=CC=C7OCCCCCCCC)OCCCCCCCC)C=C4)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H86N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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